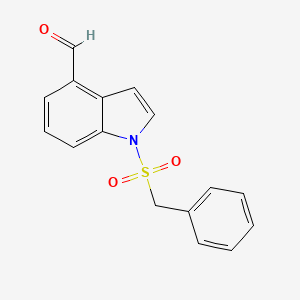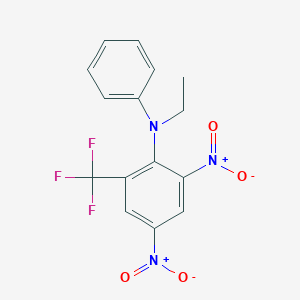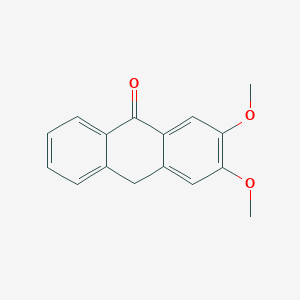
9(10H)-Anthracenone, 2,3-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9(10H)-Anthracenone, 2,3-dimethoxy- is an organic compound with the molecular formula C16H14O3 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features two methoxy groups attached to the anthracenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9(10H)-Anthracenone, 2,3-dimethoxy- typically involves the methoxylation of anthracenone derivatives. One common method starts with the reaction of anthracenone with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to introduce the methoxy groups at the 2 and 3 positions. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 9(10H)-Anthracenone, 2,3-dimethoxy- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
9(10H)-Anthracenone, 2,3-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinones, while reduction can produce anthracenols.
Aplicaciones Científicas De Investigación
9(10H)-Anthracenone, 2,3-dimethoxy- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 9(10H)-Anthracenone, 2,3-dimethoxy- involves its interaction with various molecular targets and pathways. The methoxy groups and the anthracenone core play a crucial role in its chemical reactivity and biological activity. The compound can interact with cellular components, leading to oxidative stress or modulation of enzyme activity, which can result in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethoxybenzoic acid: Shares the methoxy groups but has a different core structure.
3-Acetoxy-2-methylbenzoic acid: Similar in having methoxy groups but differs in the presence of an acetoxy group and a methyl group.
Uniqueness
9(10H)-Anthracenone, 2,3-dimethoxy- is unique due to its anthracenone core, which imparts distinct chemical properties and reactivity compared to other methoxy-substituted aromatic compounds. Its structure allows for diverse chemical modifications and applications in various fields of research.
Propiedades
Número CAS |
87567-79-1 |
|---|---|
Fórmula molecular |
C16H14O3 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
2,3-dimethoxy-10H-anthracen-9-one |
InChI |
InChI=1S/C16H14O3/c1-18-14-8-11-7-10-5-3-4-6-12(10)16(17)13(11)9-15(14)19-2/h3-6,8-9H,7H2,1-2H3 |
Clave InChI |
UNXGFVIUSVRWCC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)CC3=CC=CC=C3C2=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


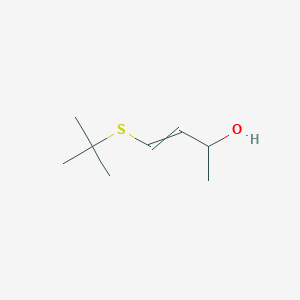

![N,4,5-Trimethyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline](/img/structure/B14406095.png)
![4-[3-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14406104.png)
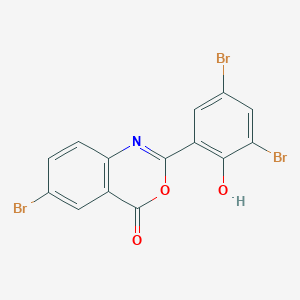


![[(Naphthalen-2-yl)oxy]hydrazine](/img/structure/B14406129.png)

